molecular formula C38H42S6 B6591699 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole CAS No. 1494614-30-0

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole

Cat. No.: B6591699
CAS No.: 1494614-30-0
M. Wt: 691.1 g/mol
InChI Key: GMAGOVRLFJKIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties. This compound is part of the thieno[3,2-b]thiophene family, which is characterized by its fused ring system containing sulfur atoms. The presence of 2-ethylhexyl groups enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene plays a crucial role in biochemical reactions, particularly in the context of photocatalytic hydrogen evolution. This compound is known to interact with various enzymes and proteins that facilitate electron transfer processes. For instance, it has been observed to interact with sulfone-based dual acceptor copolymers, enhancing their photocatalytic efficiency . The nature of these interactions involves the compound acting as an electron donor, thereby promoting the reduction of protons to hydrogen gas.

Cellular Effects

The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects through specific binding interactions with biomolecules. It acts as an electron donor in photocatalytic reactions, facilitating the transfer of electrons to acceptor molecules. This process is crucial for the reduction of protons to hydrogen gas, a key step in hydrogen evolution reactions . Additionally, the compound can modulate enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its photocatalytic activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, thereby reducing its efficacy in biochemical reactions.

Dosage Effects in Animal Models

The effects of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activity and promote cellular function. At higher doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes without inducing toxicity.

Metabolic Pathways

4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is involved in several metabolic pathways, particularly those related to electron transfer and oxidative stress responses. It interacts with enzymes such as oxidoreductases, which play a key role in redox reactions . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of key metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s accumulation in certain tissues can also influence its overall efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of 4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a critical factor that determines its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its role in photocatalytic reactions and its interactions with key biomolecules involved in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Stille coupling reaction, where organotin reagents are used to couple thieno[3,2-b]thiophene units with a benzothiole core. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thieno[3,2-b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the fused ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups .

Scientific Research Applications

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a semiconducting material in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

    Material Science: Employed in the development of conductive polymers and nanocomposites.

    Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.

    Biological Studies: Investigated for its potential use in drug delivery systems and bioimaging.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno2,3-fbenzothiole stands out due to its unique combination of solubility, processability, and electronic properties. The presence of 2-ethylhexyl groups enhances its compatibility with various solvents and substrates, making it a versatile material for a wide range of applications .

Properties

IUPAC Name

4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42S6/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2/h13-16,19-24H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAGOVRLFJKIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=CSC4=C(C5=C3SC=C5)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 2
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 3
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 4
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 5
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole
Reactant of Route 6
Reactant of Route 6
4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]thieno[2,3-f][1]benzothiole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.